tert-Butyl (2S)-2-bromopropanoate is an organic compound with the molecular formula and a molecular weight of 209.08 g/mol. It is characterized by the presence of a bromine atom attached to the second carbon of a propanoate chain, which is further substituted with a tert-butyl group. This compound is typically used in various
The biological activity of tert-butyl (2S)-2-bromopropanoate is significant due to its chiral nature. It has been shown to exhibit antimicrobial properties, making it a candidate for further pharmacological studies. Additionally, its structure allows it to interact with biological systems in specific ways that may influence metabolic pathways or enzyme activities .
Several methods exist for synthesizing tert-butyl (2S)-2-bromopropanoate:
tert-Butyl (2S)-2-bromopropanoate finds applications in various fields:
Research on interaction studies involving tert-butyl (2S)-2-bromopropanoate has revealed insights into its reactivity and selectivity in various chemical environments. Studies have shown that this compound can selectively react with certain nucleophiles depending on reaction conditions, which is critical for designing efficient synthetic pathways . Additionally, investigations into its biological interactions suggest potential pathways for drug development.
Several compounds share structural similarities with tert-butyl (2S)-2-bromopropanoate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 2-bromo-2-methylpropanoate | 23877-12-5 | 0.80 |
| Methyl 2-bromo-2-methylpropanoate | 23426-63-3 | 0.80 |
| tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate | 1381861-91-1 | 0.80 |
| tert-Butyl 3-bromoacetate | 5445-17-0 | 0.84 |
What sets tert-butyl (2S)-2-bromopropanoate apart from these similar compounds is its specific chirality at the second carbon position, which influences both its reactivity and biological activity significantly compared to non-chiral or differently substituted analogs.